molecular formula C14H21N B3115650 1-(2-Tert-butylphenyl)pyrrolidine CAS No. 210426-70-3

1-(2-Tert-butylphenyl)pyrrolidine

Cat. No. B3115650
CAS RN: 210426-70-3
M. Wt: 203.32 g/mol
InChI Key: CZVNJRWXRAYYTG-UHFFFAOYSA-N
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Description

“1-(2-Tert-butylphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula of this compound is C14H21N. It’s worth noting that this product is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .


Molecular Structure Analysis

The pyrrolidine ring in “1-(2-Tert-butylphenyl)pyrrolidine” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions. They are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Tert-butylphenyl)pyrrolidine” are largely determined by its molecular structure. The presence of the pyrrolidine ring enhances the compound’s three-dimensional structure due to the non-planarity of the ring .

Scientific Research Applications

a. Anticancer Agents: Pyrrolidine derivatives have shown promising anticancer activity. Researchers have explored their potential as inhibitors of specific cancer-related enzymes, such as kinases and proteases. These compounds can interfere with cell signaling pathways and inhibit tumor growth.

b. Neurological Disorders: Pyrrolidine-based molecules exhibit neuroprotective effects. They can modulate neurotransmitter receptors, enhance cognitive function, and potentially serve as therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

c. Antiviral Agents: Certain pyrrolidine derivatives demonstrate antiviral activity by targeting viral enzymes or interfering with viral replication. These compounds could be valuable in the fight against infectious diseases.

d. Anti-inflammatory Compounds: Pyrrolidine-containing molecules have anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions.

Materials Science and Supramolecular Chemistry

Pyrrolidine-based compounds play a role in material design and self-assembly:

a. Porphyrin Synthesis: Pyrrolidine derivatives contribute to the synthesis of porphyrins, which are essential in various applications, including photodynamic therapy, catalysis, and sensing. Researchers have developed synthetic strategies to access these porphyrins efficiently .

b. Supramolecular Assemblies: Pyrrolidine-containing molecules participate in supramolecular self-assembly. Their unique structural features allow for the formation of intricate architectures, which find applications in nanomaterials, sensors, and drug delivery systems .

Organic Synthesis and Catalysis

Pyrrolidine rings are valuable building blocks in organic synthesis:

a. Stereocontrolled Synthesis: The stereogenicity of pyrrolidine carbons enables the creation of chiral compounds. Researchers exploit this feature for enantioselective synthesis, especially in the preparation of pharmaceutical intermediates.

b. Catalytic Reactions: Pyrrolidine derivatives serve as ligands in transition metal-catalyzed reactions. Their coordination properties enhance catalytic efficiency, making them useful in asymmetric transformations.

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. Read more

Two structural isomeric porphyrin-based triads (Zn(II)porphyrin−Sn(IV)porphyrin−Zn(II)porphyrin) denoted as T1 and T2 were prepared from the reaction of meso-[5-(4-hydroxyphenyl)-10,15,20-tris(3,5-di-tert-butylphenyl)porphyrinato]zinc(II) (ZnL) with trans-dihydroxo-[5,10-bis(3-pyridyl)-15,20-bis(phenyl)porphyrinato]tin(IV) (SnP1) and trans-dihydroxo-[5,15-bis(3-pyridyl)-10,20-bis(phenyl)porphyrinato]tin(IV) (SnP2). These triads exhibit interesting photophysical properties and self-assemble into supramolecular architectures. Read more

Mechanism of Action

Target of Action

1-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases It’s known that bioactive molecules characterized by the pyrrolidine ring and its derivatives have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .

Pharmacokinetics

The compound’s predicted density is 1244±006 g/cm3, and its predicted boiling point is 3401±350 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Compounds featuring a pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

It’s known that the physicochemical properties of a compound, such as its density and boiling point, can be influenced by environmental conditions .

Future Directions

Pyrrolidine compounds, including “1-(2-Tert-butylphenyl)pyrrolidine”, continue to be a focus of research due to their versatile structures and potential biological activities . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-tert-butylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-5,8-9H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVNJRWXRAYYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butylphenyl)pyrrolidine

CAS RN

210426-70-3
Record name 1-(2-(1,1-Dimethylethyl)phenyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210426703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(1,1-Dimethylethyl)phenyl]pyrrolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76JSR9BK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-tert-butylphenyl)pyrrolidine-2,5-dione (500 mg, 2.16 mmol) in THF (10 mL) was added BH3 in toluene (350 mg, 1.72 mmol) dropwise and the reaction mixture was heated to reflux overnight. The reaction was cooled to room temperature and quenched with methanol (until the evolution of H2 ceased). The solvent was evaporated to obtain 1-(2-tert-butylphenyl)pyrrolidine (350 mg, 80%) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.30 (s, 1H), 7.28 (s, 1H), 7.15 (d, J=0.9 Hz, 1H), 7.07-7.01 (m, 1H), 2.90 (s, 4H), 1.88-1.78 (m, 4H), 1.35 (s, 9H). LC/MS: m/z 204.1 (M+H)+ at 0.88 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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